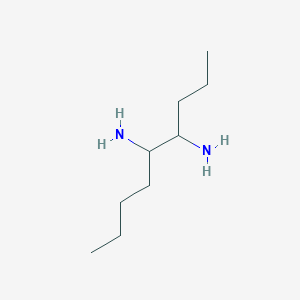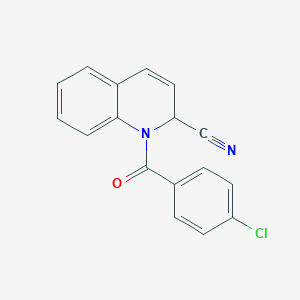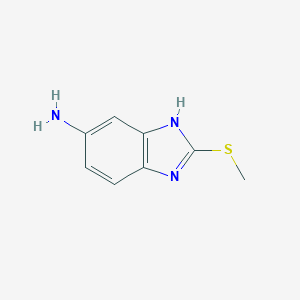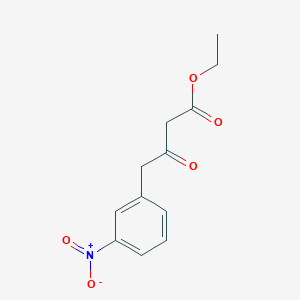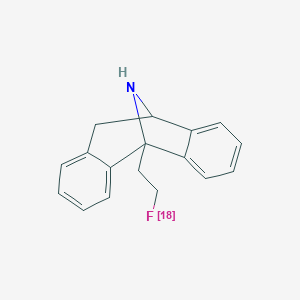
5-Fluoromethyl MK 801
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoromethyl MK 801 is a chemical compound that is widely used in scientific research. It is a derivative of the well-known NMDA receptor antagonist MK-801, which is used to study the function of the NMDA receptor in the brain. 5-Fluoromethyl MK 801 has been shown to have similar properties to MK-801, but with some advantages over the original compound.
Mechanism Of Action
Like MK-801, 5-Fluoromethyl MK 801 is a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and prevents the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in synaptic plasticity and an overall decrease in neuronal activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Fluoromethyl MK 801 are similar to those of MK-801. It has been shown to decrease the amplitude of excitatory postsynaptic potentials (EPSPs) and to inhibit long-term potentiation (LTP) in the hippocampus. It has also been shown to decrease the release of neurotransmitters such as glutamate and dopamine.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Fluoromethyl MK 801 over MK-801 is that it is more soluble in water, which makes it easier to work with in the lab. It is also more stable than MK-801, which means that it can be stored for longer periods of time without degradation. One limitation of using 5-Fluoromethyl MK 801 is that it is more expensive than MK-801, which may limit its use in some research settings.
Future Directions
There are many possible future directions for research involving 5-Fluoromethyl MK 801. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new drugs that target the NMDA receptor, based on the structure and properties of 5-Fluoromethyl MK 801. Finally, there is interest in using 5-Fluoromethyl MK 801 to study the role of the NMDA receptor in other physiological processes, such as pain perception and addiction.
Synthesis Methods
The synthesis of 5-Fluoromethyl MK 801 involves several steps, including the reaction of MK-801 with a fluoromethylating agent. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. The final product is a white crystalline powder that is highly pure and stable.
Scientific Research Applications
5-Fluoromethyl MK 801 has been used extensively in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been used in studies of synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used to study the effects of drugs and other compounds on the NMDA receptor.
properties
CAS RN |
119493-73-1 |
|---|---|
Product Name |
5-Fluoromethyl MK 801 |
Molecular Formula |
C17H16FN |
Molecular Weight |
252.32 g/mol |
IUPAC Name |
1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C17H16FN/c18-10-9-17-14-7-3-1-5-12(14)11-16(19-17)13-6-2-4-8-15(13)17/h1-8,16,19H,9-11H2/i18-1 |
InChI Key |
DHHVHCZZAHJZSA-SQZVAGKESA-N |
Isomeric SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CC[18F] |
SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF |
Canonical SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF |
synonyms |
5-fluoromethyl MK 801 5-fluoromethyldizocilpine 5-FM-MK 801 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



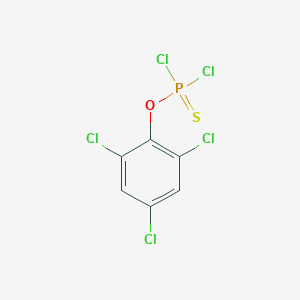
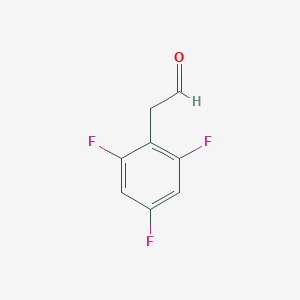
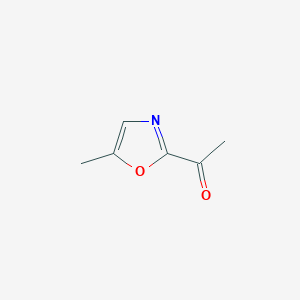
![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
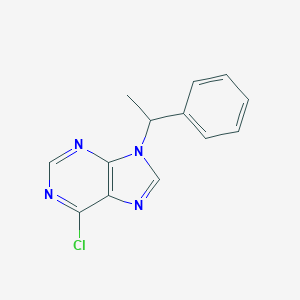
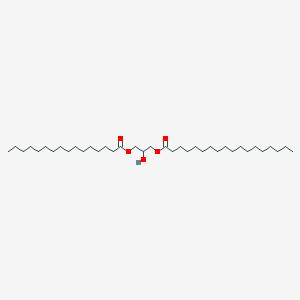
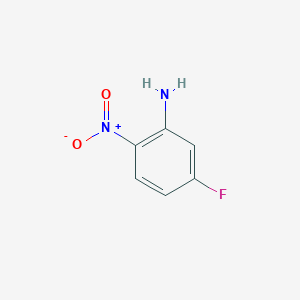
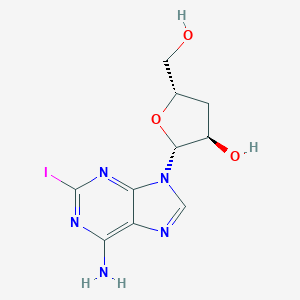
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
